1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Muscarinic M4 receptor Positive allosteric modulator CNS drug discovery

1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide (CAS 2548978-99-8) is a synthetic benzothiazole–pyrrolidine hybrid bearing a C2 carboxamide group. It belongs to the privileged benzothiazole scaffold class, which is extensively exploited in CNS drug discovery, anti-infective development, and kinase inhibitor programs.

Molecular Formula C14H17N3O2S
Molecular Weight 291.37 g/mol
CAS No. 2548978-99-8
Cat. No. B6444411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
CAS2548978-99-8
Molecular FormulaC14H17N3O2S
Molecular Weight291.37 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N3CCCC3C(=O)N
InChIInChI=1S/C14H17N3O2S/c1-8-5-6-10(19-2)11-12(8)20-14(16-11)17-7-3-4-9(17)13(15)18/h5-6,9H,3-4,7H2,1-2H3,(H2,15,18)
InChIKeyMCTRMNHOSGJAKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide (CAS 2548978-99-8) for Neuroscience and Medicinal Chemistry Programs


1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide (CAS 2548978-99-8) is a synthetic benzothiazole–pyrrolidine hybrid bearing a C2 carboxamide group. It belongs to the privileged benzothiazole scaffold class, which is extensively exploited in CNS drug discovery, anti-infective development, and kinase inhibitor programs [1]. The 4-methoxy-7-methyl substitution pattern on the benzothiazole core and the pyrrolidine-2-carboxamide moiety place this compound at the intersection of two pharmacophore families actively pursued for muscarinic M4 positive allosteric modulation (PAM) and antimicrobial target engagement [2]. With a molecular formula of C14H17N3O2S and a molecular weight of 291.37 g/mol, this compound is primarily offered for research use at ≥95% purity .

Why 1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide Cannot Be Replaced by In-Class Benzothiazole or Pyrrolidine Analogs


Benzothiazole–pyrrolidine carboxamide derivatives exhibit steep structure–activity relationships (SAR) in which even single-atom changes at the benzothiazole 4- and 7-positions, or alteration of the C2 heterocycle, shift target engagement profiles by orders of magnitude [1]. The 4-methoxy group participates in key hydrogen-bond interactions within the orthosteric or allosteric site, while the 7-methyl group influences lipophilic pocket complementarity and metabolic stability. The pyrrolidine-2-carboxamide moiety distinguishes this compound from simple N-aryl amides by introducing conformational constraint, a secondary amine hydrogen-bond donor/acceptor, and an additional stereocenter that can be exploited for chiral separation or asymmetric synthesis [2]. Generic substitution with a different benzothiazole substitution pattern or a non-pyrrolidine carboxamide invariably yields a different selectivity fingerprint, invalidating SAR hypotheses and confounding batch-to-batch pharmacological interpretation [1].

Quantitative Differentiation Evidence: 1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide vs. Closest Analogs


M4 PAM Pharmacophore Differentiation: Pyrrolidine-2-carboxamide vs. Isonicotinamide (ML293) Modulates H-Bond Donor Capacity and Conformational Flexibility

The closest well-characterized analog sharing the 4-methoxy-7-methylbenzothiazole core is ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide), a reported M4 PAM with an EC50 of 1.3 µM at the human M4 receptor and a 14.6-fold leftward shift of the acetylcholine concentration–response curve [1]. The target compound replaces the isonicotinamide with pyrrolidine-2-carboxamide, introducing a secondary amide proton donor (calculated HBD count increases from 0 to 1) and a more flexible, sp3-rich five-membered ring. This structural change is predicted to alter hydrogen-bonding geometry within the allosteric pocket and may enable engagement with residues inaccessible to the planar isonicotinamide. Although no direct EC50 data are currently available for the target compound, the SAR established by Salovich et al. demonstrates that exchanging the distal amide moiety in this chemotype shifts M4 potency over two log units [1].

Muscarinic M4 receptor Positive allosteric modulator CNS drug discovery

Computational Physicochemical Comparison: Methoxy vs. Methyl at Benzothiazole C4 Alters cLogP, TPSA, and Predicted CNS Permeability

Compared to the dimethyl analog 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide (CAS 2548981-90-2), the 4-methoxy substituent in the target compound increases topological polar surface area (TPSA) from approximately 58 Ų to approximately 67 Ų and reduces cLogP by roughly 0.5–0.8 log units . This shifts the compound closer to CNS multiparameter optimization (MPO) desirability space, as recommended TPSA for brain penetration is <70–80 Ų with cLogP 2–4 [1]. The enhanced polarity of the 4-methoxy group may also improve aqueous solubility relative to the dimethyl analog, though experimental solubility data are not publicly available. In the benzothiazole DNA gyrase B inhibitor series, methoxy substitution at the 4-position improved biochemical IC50 by 3- to 10-fold compared to methyl substitution, attributed to a structured water-mediated hydrogen bond with the target [2].

Physicochemical profiling CNS drug-likeness Benzothiazole SAR

Carboxamide vs. Non-Carboxamide Analog: Impact on Target Engagement Versatility

The target compound differs critically from 4-methoxy-7-methyl-2-pyrrolidin-1-yl-1,3-benzothiazole (CAS 863001-40-5), which lacks the C2 carboxamide and is therefore incapable of acting as a hydrogen-bond donor or participating in the type of bidentate coordination often required for kinase or protease active-site inhibition . The carboxamide group in the target compound provides a canonical donor–acceptor pair that can engage catalytic residues (e.g., Asp, Glu, backbone carbonyls) in enzyme active sites. In the benzothiazole-pyrrolamide DNA gyrase B inhibitor series, the carboxamide oxygen forms a critical hydrogen bond with a conserved water molecule and Asp73, contributing up to 100-fold enhancement in enzymatic IC50 relative to the corresponding unsubstituted pyrrolidine analog [1]. This functional group also creates a synthetic handle for further derivatization (e.g., Hofmann rearrangement, dehydration to nitrile, reduction to amine), which is absent in the non-carboxamide analog .

Medicinal chemistry Enzyme inhibition Target engagement

Halogen vs. Methoxy Substituent Differentiation: Chloro-Substituted Analog Shows Divergent Physicochemical and Pharmacological Profile

1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is reported to exhibit antimycobacterial activity against Mycobacterium tuberculosis, attributed to the 7-chloro substitution enhancing electrophilic character and target binding . In contrast, the target compound bearing a 7-methyl group is sterically and electronically distinct: the methyl group is electron-donating (Hammett σm = –0.07) versus the electron-withdrawing chloro (σm = +0.37), which shifts the benzothiazole ring electron density by approximately 0.44 σ units [1]. This electronic difference is predicted to alter π-stacking interactions with aromatic residues in hydrophobic binding pockets and may redirect the target profile away from antimycobacterial targets toward CNS or kinase applications. The 7-methyl analog also has a lower molecular weight (291.37 vs. 311.79 g/mol for the chloro analog), favoring CNS permeability [1].

Antimicrobial Structure-activity relationship Benzothiazole derivatives

Conformational Constraint and Stereochemical Differentiation: Pyrrolidine-2-carboxamide Introduces a Chiral Center Absent in Piperidine and Open-Chain Analogs

The pyrrolidine-2-carboxamide moiety in the target compound contains a stereogenic center at the C2 position of the pyrrolidine ring, enabling enantiomer separation. By contrast, the piperidine analog 1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-2-carboxamide (six-membered ring) exhibits significantly different ring puckering energetics and torsional profiles, while open-chain N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino acid amides lack conformational constraint entirely [1]. In related pyrrolidine-2-carboxamide series targeting the IAP (inhibitor of apoptosis proteins) pathway, the (S)-enantiomer of the pyrrolidine-2-carboxamide exhibited >50-fold selectivity over the (R)-enantiomer in cellular assays, demonstrating that chirality at this position is not a passive feature but a key driver of biological activity [2]. The racemic nature of the commercial compound (unless otherwise specified) requires chiral chromatography for programs demanding enantiopure material, which should be factored into procurement planning.

Chiral resolution Conformational analysis Medicinal chemistry

Priority Application Scenarios for 1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide Based on Differential Evidence


M4 Muscarinic PAM Lead Optimization and CNS Probe Development

Building on the established M4 PAM pharmacophore of the 4-methoxy-7-methylbenzothiazole core (ML293 EC50 = 1.3 µM), this compound serves as a direct comparator for SAR exploration of the distal amide region [1]. The pyrrolidine-2-carboxamide introduces an H-bond donor and altered conformational profile, enabling assessment of subtype selectivity and CNS penetration properties beyond those achievable with ML293 alone.

Enzyme Active-Site Engagement Studies Requiring Carboxamide Pharmacophore

The primary carboxamide group distinguishes this compound from non-carboxamide benzothiazole-pyrrolidine analogs. It is suitable for screening cascades targeting DNA gyrase B, kinases, or proteases where the carboxamide oxygen and NH2 engage catalytic residues or structured water networks [2].

Chiral Probe Synthesis and Enantiomer-Specific Pharmacology

The racemic pyrrolidine-2-carboxamide stereocenter provides a starting point for chiral resolution or asymmetric synthesis. Programs targeting IAPs, proteases, or GPCRs requiring enantiopure ligands can leverage this compound as a racemic precursor or reference standard for enantiomer differentiation [3].

Synthetic Intermediate for Further Benzothiazole Library Expansion

The free carboxamide group is a versatile synthetic handle for late-stage diversification: it can be dehydrated to the nitrile, reduced to the aminomethyl derivative, or undergo Hofmann rearrangement to the amine [4]. This makes the compound a strategic building block for generating focused benzothiazole-pyrrolidine libraries with systematic amide bioisostere replacement.

Quote Request

Request a Quote for 1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.